

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylaminomethyl)aniline

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Compound of Interest

Compound Name: 3-Amino-N-methylbenzylamine

Cat. No.: B099425

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Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Methylaminomethyl)aniline (CAS No: 18759-96-1). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers field-proven insights into the interpretation of these properties, and grounds all claims in authoritative references. The guide is structured to serve as a practical and foundational resource, detailing not only the intrinsic characteristics of the molecule but also the standardized protocols for their validation. Key properties including molecular structure, solubility, pKa, and lipophilicity are discussed in the context of their implications for pharmaceutical development.

Chemical Identity and Structure

3-(Methylaminomethyl)aniline is a primary aromatic amine and a secondary aliphatic amine, a structural motif that confers distinct chemical reactivity and physical properties. Its identity is established by several key identifiers.

- IUPAC Name: 3-[(methylamino)methyl]aniline
- CAS Number: 18759-96-1[1][2][3]

- Molecular Formula: C₈H₁₂N₂[\[2\]](#)[\[3\]](#)
- Synonyms: 3-Aminobenzylmethylamine, 3-Methylaminomethylphenylamine[\[3\]](#)

The molecule's structure is fundamental to understanding its behavior. The presence of two basic nitrogen centers, an aromatic ring, and a flexible methylaminomethyl side chain dictates its interaction with biological systems and its properties in various solvents.

Caption: 2D Chemical Structure of 3-(Methylaminomethyl)aniline.

Core Physicochemical Properties

The utility of a chemical entity in research and drug development is heavily dependent on its physical and chemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for 3-(Methylaminomethyl)aniline are summarized below.

Property	Value	Source
Molecular Weight	136.2 g/mol	
	136.194 g/mol	[2]
Physical Form	Solid, Semi-solid, or Liquid	
Color	White to Yellow to Greyish Yellow	[3]
Purity	98% - 99% (Typical commercial grades)	[1]
Storage Temperature	Room Temperature	
InChI Key	HBLPYXIZPMDWIO-UHFFFAOYSA-N	[2] [3]

- Expertise & Experience Insight: The variability in the reported physical state (from liquid to solid) at room temperature is noteworthy.[\[3\]](#) This often points to the influence of minor impurities or polymorphic forms, which can significantly impact dissolution rates and

bioavailability. For any development program, it is crucial to establish a consistent solid-state form and verify its properties batch-to-batch.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. The aniline moiety, while polar, is attached to a hydrophobic benzene ring, creating a nuanced solubility profile.

- **Aqueous Solubility:** While specific quantitative data for 3-(Methylaminomethyl)aniline is not readily available in public literature, its structural analogue, 3-methylaniline, is only slightly soluble in water.^[4] This limited solubility is attributed to the hydrophobic nature of the aromatic ring.^[4] It is expected that 3-(Methylaminomethyl)aniline will exhibit similar behavior. The basic amino groups suggest that its aqueous solubility will be highly dependent on pH, increasing significantly in acidic conditions due to the formation of soluble ammonium salts.^[5]
- **Organic Solvent Solubility:** Like its analogues, 3-(Methylaminomethyl)aniline is expected to be readily soluble in various organic solvents, including alcohols, ethers, and benzene.^[4] This is consistent with the general principle that "like dissolves like," where the compound's organic character dominates its interactions with nonpolar solvents.^[4]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

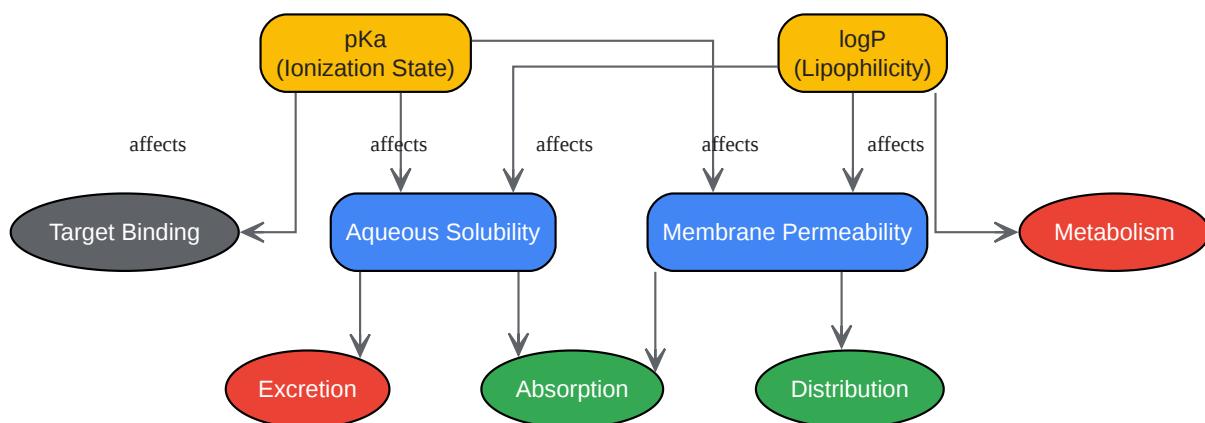
This protocol represents a self-validating system for determining the aqueous solubility of a test compound. The causality behind this choice is its status as the "gold standard" method, providing a direct measure of a saturated solution's concentration.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Ionization and Lipophilicity (pKa and logP)

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP) is a cornerstone of medicinal chemistry, profoundly influencing ADME properties.

- **pKa (Acid Dissociation Constant):** This value quantifies the acidity or basicity of a functional group. 3-(Methylaminomethyl)aniline has two basic centers: the aromatic primary amine and the aliphatic secondary amine.
 - The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring.
 - The aliphatic secondary amine is significantly more basic.
 - **Predicted Insight:** Based on similar structures, the pKa of the aliphatic amine is expected to be in the range of 9-10, while the aniline pKa will be around 4-5. This means at physiological pH (~7.4), the side-chain amine will be predominantly protonated (cationic), while the aniline amine will be neutral. This ionization state is critical for interactions with biological targets and for membrane permeability.
- **logP (Octanol-Water Partition Coefficient):** This ratio measures a compound's relative solubility in a nonpolar solvent (octanol) versus a polar solvent (water), indicating its lipophilicity or "greasiness."
 - **Predicted Insight:** While an experimental logP is not published, computational models can provide an estimate. For the related compound N,N-dimethyl-3-(methylaminomethyl)aniline, the predicted XlogP is 1.8.[6] Given the structural similarity, the logP for 3-(Methylaminomethyl)aniline is likely to be in a range suitable for drug candidates (typically 1-3), balancing aqueous solubility with the ability to cross lipid membranes.



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Caption: Relationship between core properties and ADME outcomes.

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for chemical structure confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: aromatic protons (in the 6-8 ppm region), a singlet for the benzylic $-\text{CH}_2-$ group, a signal for the N-H protons (which may be broad), and a singlet for the N- CH_3 group. The integration of these signals would confirm the ratio of protons in the molecule.
 - ^{13}C NMR: The carbon NMR would display signals for the six unique aromatic carbons, the benzylic carbon ($-\text{CH}_2-$), and the methyl carbon ($-\text{CH}_3$).
- Mass Spectrometry (MS):
 - Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion (M^+) peak corresponding to the molecular weight. Fragmentation patterns would involve the loss of the methyl group or cleavage of the benzylic C-N bond, providing further structural confirmation. Electrospray ionization (ESI) in positive mode would show a strong protonated molecule $[\text{M}+\text{H}]^+.$ [\[7\]](#)

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

- Hazard Statements: The compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Analogous anilines are often toxic if swallowed, in contact with skin, or if inhaled.[\[8\]](#)
- Precautionary Statements: Standard laboratory precautions are required.[\[9\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from sources of ignition.[9]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9]

Conclusion

3-(Methylaminomethyl)aniline is a bifunctional molecule with physicochemical properties that make it an interesting scaffold for chemical synthesis and potential drug discovery programs. Its dual amine functionalities, combined with a predicted logP in the drug-like range, offer multiple points for chemical modification and interaction with biological systems. A thorough understanding and validation of its solubility, pKa, and solid-state properties are paramount for any researcher aiming to utilize this compound effectively. The experimental protocols and causal insights provided in this guide serve as a blueprint for the rigorous characterization required in modern chemical and pharmaceutical research.

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